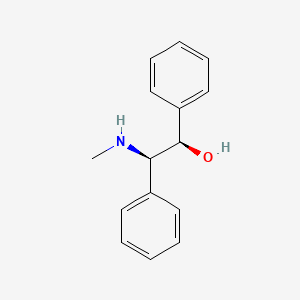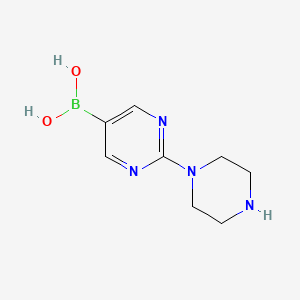
Nickel chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel chromium, also known as nichrome, is a family of alloys composed primarily of nickel and chromium. These alloys are renowned for their high resistance to oxidation and corrosion, as well as their ability to withstand high temperatures. This compound alloys are commonly used in applications such as resistance wire, heating elements, and various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of nickel chromium alloys typically involves the melting of nickel and chromium metals in a smelting furnace. The process can be carried out in an atmosphere, vacuum, or under the protection of inert gas. The alloying furnace temperature is controlled between 2000°C to 5000°C, and the melt is refined at temperatures ranging from 3000°C to 5600°C .
Industrial Production Methods: Industrial production of this compound alloys involves continuous or semi-continuous casting. The molten alloy is poured into pre-heated metal molds or crystallizers to form ingots. This method ensures low oxidation and burning loss, high yield, and reduced energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: Nickel chromium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. When heated in air, this compound develops a protective layer of chromium oxide, which prevents further oxidation .
Common Reagents and Conditions:
Oxidation: this compound alloys oxidize to form a stable chromium oxide layer at high temperatures.
Reduction: Electrorefining processes can reduce nickel and chromium ions to their metallic states.
Substitution: this compound alloys can undergo substitution reactions with other metals to form different alloys.
Major Products:
Oxidation: Formation of chromium oxide (Cr₂O₃) and nickel oxide (NiO).
Reduction: Metallic nickel and chromium.
Substitution: Various nickel-based and chromium-based alloys.
Aplicaciones Científicas De Investigación
Nickel chromium alloys have a wide range of scientific research applications:
Chemistry: Used as heating elements in laboratory equipment due to their high resistance to oxidation and corrosion.
Biology: Employed in the fabrication of medical devices and dental restorations.
Medicine: Utilized in the production of surgical instruments and implants due to their biocompatibility.
Industry: Widely used in the manufacturing of resistance wires, thermocouples, and high-temperature furnaces.
Mecanismo De Acción
The mechanism by which nickel chromium exerts its effects is primarily through the formation of a protective chromium oxide layer. This layer is thermodynamically stable in air and prevents further oxidation of the alloy. Additionally, the high mechanical strength and creep resistance of this compound alloys contribute to their durability and effectiveness in various applications .
Comparación Con Compuestos Similares
Nickel Iron: Similar in terms of high-temperature resistance but lacks the same level of oxidation resistance as nickel chromium.
Chromium Cobalt: Offers excellent corrosion resistance but is more brittle compared to this compound.
Nickel Copper: Known for its good electrical conductivity but does not perform as well at high temperatures as this compound.
Uniqueness of this compound: this compound alloys are unique due to their combination of high resistance to oxidation, corrosion, and high temperatures. This makes them ideal for applications requiring durability and stability under extreme conditions .
Propiedades
IUPAC Name |
chromium;nickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Ni |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNRSPGTAMTISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr].[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrNi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.689 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11106-97-1 |
Source


|
| Record name | Chromium 22, nickel 78 (atomic) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11106-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione](/img/structure/B3067345.png)


![1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3067361.png)


![((3As,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B3067409.png)
![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)


![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)

![4-[9,19-ditert-butyl-14-(4-carboxyphenyl)-3,5,13,15-tetrazahexacyclo[9.9.2.02,6.07,22.012,16.017,21]docosa-1(20),2(6),3,7(22),8,10,12(16),13,17(21),18-decaen-4-yl]benzoic acid](/img/structure/B3067445.png)
